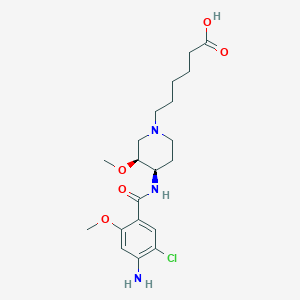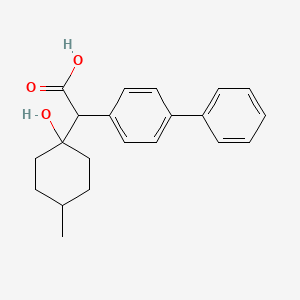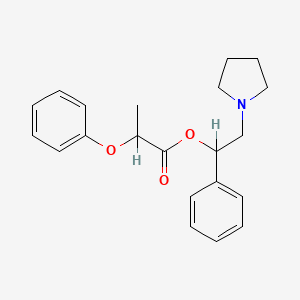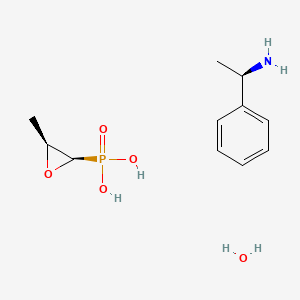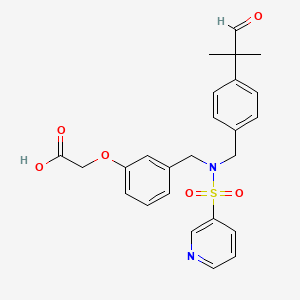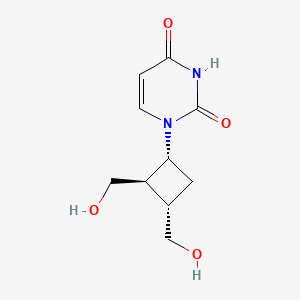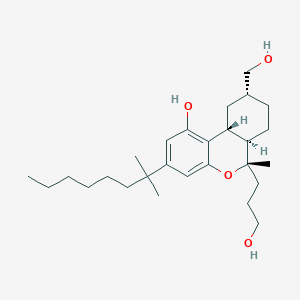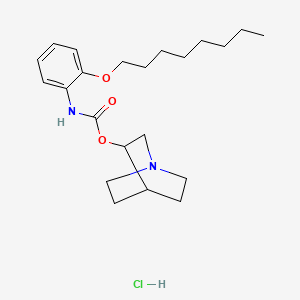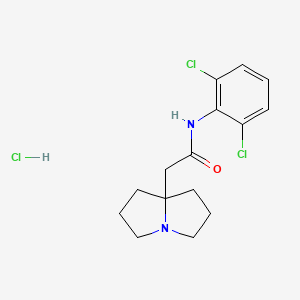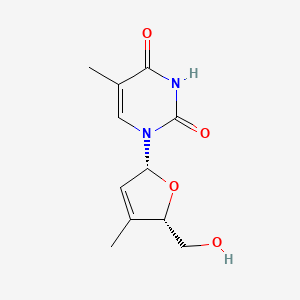
Thymidine, 3'-deoxy-2',3'-didehydro-3'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl-, also known as stavudine, is a nucleoside analog used primarily in the treatment of HIV-1 infection. This compound is a synthetic derivative of thymidine, a naturally occurring nucleoside that is a component of DNA. Stavudine is known for its antiviral properties and has been a significant component in antiretroviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the following steps:
Dehydration: 5-methyluridine undergoes a dehydration reaction to form 2’,3’-didehydro-5-methyluridine.
Reduction: The 2’,3’-didehydro-5-methyluridine is then reduced to form 2’,3’-didehydro-3’-deoxythymidine (stavudine).
Industrial Production Methods
For large-scale production, the process is optimized to be economical and scalable. The industrial production of stavudine typically involves the use of high-yielding chemical reactions and efficient purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated derivatives .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: In cell biology, it is used to study DNA synthesis and repair mechanisms.
Medicine: As an antiretroviral drug, it is used in the treatment of HIV-1 infection. It helps in reducing the viral load in patients and improving their immune function.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral medications.
Wirkmechanismus
The mechanism of action of thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- involves its incorporation into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis is crucial in reducing the replication and spread of the virus. The primary molecular targets are the viral reverse transcriptase enzyme and the viral DNA itself .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action.
Didanosine (ddI): Another antiretroviral drug that inhibits viral replication.
Uniqueness
Thymidine, 3’-deoxy-2’,3’-didehydro-3’-methyl- is unique due to its specific structure, which allows it to be a potent inhibitor of viral DNA synthesis. Its efficacy and safety profile make it a valuable component in combination antiretroviral therapy .
Eigenschaften
CAS-Nummer |
118744-88-0 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-4-methyl-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h3-4,8-9,14H,5H2,1-2H3,(H,12,15,16)/t8-,9-/m1/s1 |
InChI-Schlüssel |
UKWIQYGDBFCZEG-RKDXNWHRSA-N |
Isomerische SMILES |
CC1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Kanonische SMILES |
CC1=CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



